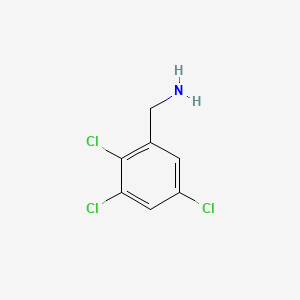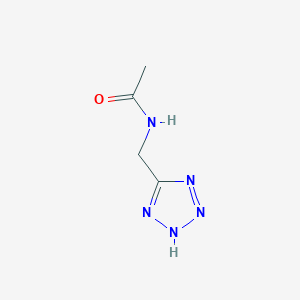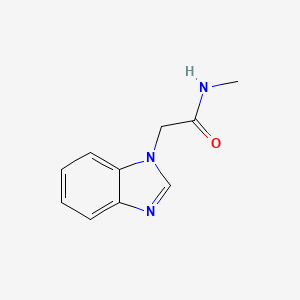![molecular formula C22H14FeN6NaO10S+ B560835 sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron CAS No. 104199-50-0](/img/structure/B560835.png)
sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron is a complex organic compound. It is characterized by its intricate structure, which includes multiple diazenyl groups, hydroxyl groups, and sulfonic acid functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron typically involves multiple steps. The process begins with the diazotization of 2-hydroxy-3,5-dinitrophenylamine, followed by coupling with 2,4-dihydroxy-5-aminophenyl. The resulting intermediate is then further diazotized and coupled with naphthalene-2-sulfonic acid. The final step involves the complexation with iron to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the diazenyl groups can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced diazenyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a reagent in organic synthesis, particularly in the formation of azo dyes and pigments
Biology
In biological research, the compound is used as a staining agent due to its ability to bind to specific biomolecules. It is also used in the study of enzyme kinetics and protein interactions.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic agents and therapeutic drugs. Its ability to form stable complexes with metals makes it useful in imaging and targeted drug delivery.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant colors make it a valuable component in textile and printing industries.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with proteins and enzymes, altering their activity. The diazenyl groups can participate in redox reactions, influencing cellular processes. The sulfonic acid group enhances the compound’s solubility and allows for interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone
- Disodium 5-({2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl}diazenyl)-4-hydroxy-3
Uniqueness
Compared to similar compounds, sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
104199-50-0 |
|---|---|
Molecular Formula |
C22H14FeN6NaO10S+ |
Molecular Weight |
633.281 |
IUPAC Name |
sodium;5-[2-[(3Z)-3-[(E)-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]-6-hydroxy-4-oxocyclohexa-1,5-dien-1-yl]hydrazinyl]naphthalene-2-sulfonic acid;iron |
InChI |
InChI=1S/C22H14N6O10S.Fe.Na/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;/h1-10,23-24,29H,(H,36,37,38);;/q;;+1/b25-17-,26-18+;; |
InChI Key |
GIGLJZVFHVKHSW-WBTWEOKNSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)NNC3=CC(=NN=C4C=C(C=C(C4=O)[N+](=O)[O-])[N+](=O)[O-])C(=O)C=C3O.[Na+].[Fe] |
Synonyms |
Ferrate(1-), 5-2,4-dihydroxy-5-(2-hydroxy-3,5-dinitrophenyl)azophenylazo-2-naphthalenesulfonato(3-)-, sodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


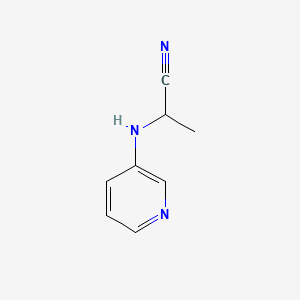

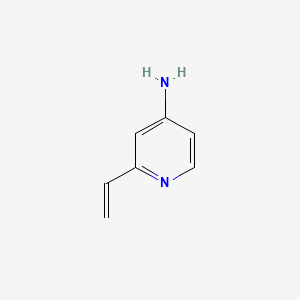
![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)
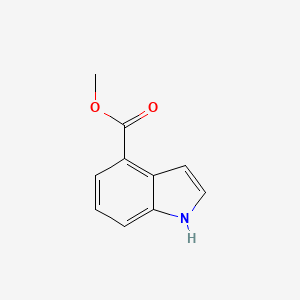
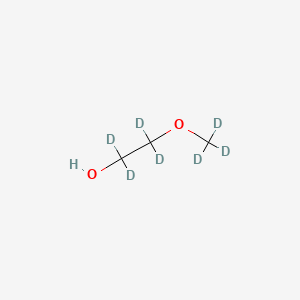
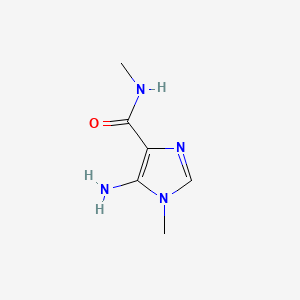
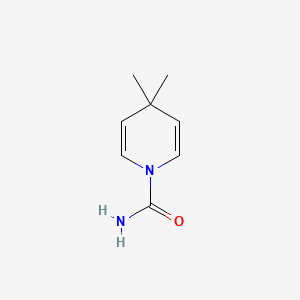
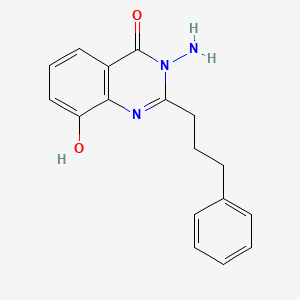
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B560770.png)
